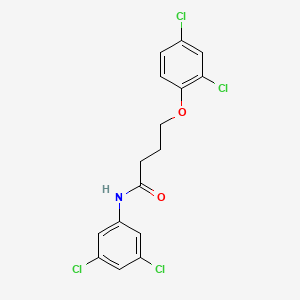

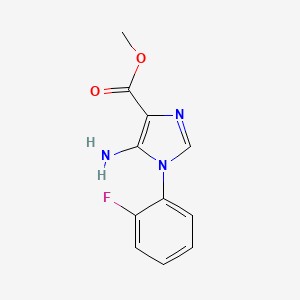

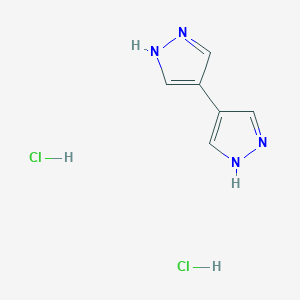

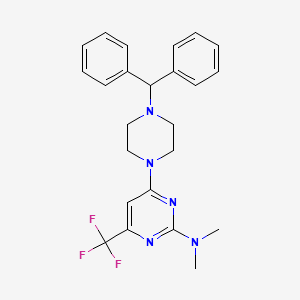

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(2-chloro-4-methylphenyl)-1-methyl-1H-indazole-3-carboxamide is a useful research compound. Its molecular formula is C16H14ClN3O and its molecular weight is 299.76. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Monoamine Oxidase B Inhibition

Research on indazole-carboxamides has unveiled their significant potential as selective and reversible inhibitors of monoamine oxidase B (MAO-B), demonstrating subnanomolar potency. Such compounds, including variations like N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide and its derivatives, have shown over 25,000-fold selectivity against MAO-A, indicating their promise for therapeutic applications targeting neurological disorders, potentially including Parkinson's disease and depression (Tzvetkov et al., 2014).

Antitumor Activity

Several studies have explored the synthesis and antitumor activity of various substituted indazole-carboxamides. Compounds such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cell lines, showing promising antitumor properties. These findings underscore the potential of indazole-carboxamides in developing novel anticancer therapeutics (Hao et al., 2017).

PARP Inhibition for BRCA-1 and BRCA-2 Mutant Tumors

Research into 2-phenyl-2H-indazole-7-carboxamides has identified these compounds as effective poly(ADP-ribose)polymerase (PARP) inhibitors, showcasing significant antiproliferation activity against cancer cells deficient in BRCA-1 and BRCA-2. These findings are crucial for the development of targeted cancer therapies, especially for patients with genetic predispositions to breast or ovarian cancer (Jones et al., 2009).

Antiproliferative Activity

Synthesized indazole-carboxamide derivatives have demonstrated in vitro antineoplastic activity against a wide range of cancer types, including leukemia, lung, colon, melanoma, renal, and breast cancer. These compounds, particularly N-phenyl-1H-indazole-1-carboxamides, have been evaluated for their capacity to inhibit cell growth, with some showing GI50 values in the low micromolar range. This highlights their potential as a basis for new cancer treatments (Maggio et al., 2011).

Mechanism of Action

Target of Action

Mode of Action

The presence of the boronic acid group allows for coupling with various organic halides or triflates in the presence of a palladium catalyst, enabling the formation of complex organic molecules . The chlorine atom might influence the molecule’s reactivity and potential applications in medicinal chemistry.

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which involves the boronic acid group, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Result of Action

The compound’s potential to form complex organic molecules through the suzuki–miyaura cross-coupling reaction suggests that it may have significant effects at the molecular level .

Properties

IUPAC Name |

N-(2-chloro-4-methylphenyl)-1-methylindazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O/c1-10-7-8-13(12(17)9-10)18-16(21)15-11-5-3-4-6-14(11)20(2)19-15/h3-9H,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHMJPZKBIUVMAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=NN(C3=CC=CC=C32)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

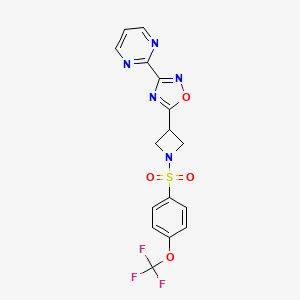

![Ethyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2522387.png)

![ethyl 3-({[4,6-dimethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2522388.png)